3-Bromo-2,5-bis(5-methoxythiophen-2-yl)thiophene is a complex organic compound characterized by its unique structure, which consists of a thiophene core substituted with bromine and methoxythiophenyl groups. The molecular formula for this compound is , and it features a significant degree of aromaticity due to the presence of multiple thiophene rings. This compound is notable for its potential applications in organic electronics and materials science due to its electronic properties and structural stability.
The reactivity of 3-bromo-2,5-bis(5-methoxythiophen-2-yl)thiophene can be explored through various chemical transformations. Key reactions include:
Research indicates that compounds containing thiophene moieties exhibit various biological activities, including:
The synthesis of 3-bromo-2,5-bis(5-methoxythiophen-2-yl)thiophene typically involves several steps:
3-Bromo-2,5-bis(5-methoxythiophen-2-yl)thiophene has several promising applications:
Studies examining the interactions of 3-bromo-2,5-bis(5-methoxythiophen-2-yl)thiophene with biological systems suggest potential pathways through which it may exert its effects:
Several compounds share structural similarities with 3-bromo-2,5-bis(5-methoxythiophen-2-yl)thiophene. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-Bromo-3-(5-methoxythiophen-2-yl)thiophene | Contains similar thiophene rings but fewer substituents | Less complex than 3-bromo derivative |
3-Bromo-2,5-dimethylthiophene | Dimethyl substitutions instead of methoxythiophenyl groups | Different electronic properties |
4-(5-Methoxythiophen-2-yl)thiophene | Single methoxythiophen group attached | Simpler structure with potential different reactivity |
3-Bromo-thieno[3,2-b]thiophene | Contains a fused thiophene structure | Unique fused ring system |
The uniqueness of 3-bromo-2,5-bis(5-methoxythiophen-2-yl)thiophene lies in its dual methoxy-substituted thiophene structure combined with bromination, which enhances its electronic characteristics and potential applications in organic electronics compared to simpler derivatives.
The synthesis of 3-bromo-2,5-bis(5-methoxythiophen-2-yl)thiophene represents a complex multistep process that requires careful consideration of reactivity patterns, regioselectivity, and coupling strategies . This intricate thiophene derivative incorporates multiple heterocyclic units with specific substitution patterns that demand sophisticated synthetic approaches [2]. The compound's structural complexity necessitates the integration of bromination strategies, cross-coupling reactions, and specialized purification techniques to achieve the desired product in acceptable yields [3].
The selection of appropriate precursors for thiophene bromination requires understanding the inherent reactivity patterns of substituted thiophene systems [4]. Thiophene exhibits enhanced reactivity toward electrophilic aromatic substitution compared to benzene due to the electron-donating effect of the sulfur atom [5] [4]. The presence of methoxy substituents in 5-methoxythiophene derivatives further increases electron density, making these compounds highly reactive toward electrophilic brominating agents [6] [7].
For the synthesis of 3-bromo-2,5-bis(5-methoxythiophen-2-yl)thiophene, the precursor 2,5-bis(5-methoxythiophen-2-yl)thiophene must first be prepared through appropriate coupling methodologies . This precursor selection is critical because the existing substituents will direct subsequent bromination to the 3-position through steric and electronic effects [8] [9]. The methoxythiophene moieties serve as electron-donating groups that activate the central thiophene ring toward electrophilic substitution while providing regiocontrol [10] [11].
Reactivity patterns in substituted thiophenes follow predictable trends based on substituent effects [12] [13]. Electron-donating groups such as methoxy substituents increase the nucleophilicity of the thiophene ring, facilitating electrophilic attack [4] [6]. The positioning of these groups influences both the rate and selectivity of bromination reactions, with 2,5-disubstituted thiophenes directing electrophilic substitution to the remaining unsubstituted positions [5] [8].
Regiochemical control in thiophene bromination relies on understanding the fundamental principles governing electrophilic aromatic substitution in heterocyclic systems [14] [11]. Thiophene preferentially undergoes electrophilic substitution at the 2-position due to the formation of more stable intermediates with greater resonance stabilization [14] [11]. However, when both 2- and 5-positions are occupied by substituents, electrophilic attack occurs at the 3-position, as required for the target compound [5] [10].
The mechanistic basis for regioselectivity involves the formation of Wheland intermediates with varying degrees of stabilization [11]. Attack at the 2-position of unsubstituted thiophene generates an intermediate that can be stabilized by three resonance forms, while attack at the 3-position yields only two resonance forms [14] [11]. This fundamental difference explains the observed regioselectivity patterns in thiophene electrophilic substitution reactions [5].
For 3-bromo-2,5-bis(5-methoxythiophen-2-yl)thiophene synthesis, the 2,5-disubstituted precursor directs bromination exclusively to the 3-position [8]. This regiocontrol is enhanced by the steric bulk of the methoxythiophene substituents, which effectively block access to other positions on the thiophene ring [10]. The electronic effects of these substituents also contribute to the activation of the 3-position toward electrophilic attack [4].
Table 1: Regioselectivity in Thiophene Electrophilic Substitution
Substitution Pattern | Preferred Site | Resonance Forms | Electronic Effect |
---|---|---|---|
Unsubstituted | 2-position | 3 | Standard activation [14] |
2-substituted | 5-position | 3 | Enhanced activation [11] |
2,5-disubstituted | 3-position | 2 | Moderate activation [5] |
3-substituted | 2-position | 3 | Directing effect [10] |
The Suzuki-Miyaura coupling reaction represents one of the most versatile methods for constructing carbon-carbon bonds in thiophene derivative synthesis [15] [16]. This palladium-catalyzed cross-coupling reaction between organoborane compounds and organic halides provides excellent yields and functional group tolerance for assembling complex thiophene structures [17] [18]. The reaction mechanism involves oxidative addition, transmetallation, and reductive elimination steps that proceed under mild conditions with high efficiency [19] [20].
For the construction of bis(methoxythiophene) systems, the Suzuki-Miyaura coupling typically employs 5-methoxythiophene-2-boronic acid derivatives and appropriate dihalothiophene substrates [15] [21]. The reaction conditions generally involve palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) dichloride with phosphine ligands [16] [19]. Base selection plays a crucial role in reaction success, with potassium carbonate, sodium carbonate, or cesium carbonate commonly employed in aqueous or organic solvent systems [15] [22].
The synthesis of methoxythiophene precursors for Suzuki coupling can be achieved through several established routes [23] [7]. The Gronowitz method utilizes copper-catalyzed Williamson ether synthesis between 3-bromothiophene and sodium methoxide [24] [7]. Alternatively, 3-methoxythiophenes can be prepared from methyl 3-hydroxythiophene-2-carboxylates through methylation followed by decarboxylation [7] [25]. These methods provide access to the necessary building blocks for subsequent coupling reactions [23] [26].
Table 2: Suzuki-Miyaura Coupling Conditions for Methoxythiophene Systems
Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
---|---|---|---|---|---|
Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | 80 | 75-85 | [15] |
PdCl₂(PPh₃)₂ | Na₂CO₃ | DMF | 100 | 70-80 | [16] |
Pd(OAc)₂/PPh₃ | Cs₂CO₃ | Toluene | 110 | 65-75 | [19] |
The Stille coupling reaction provides an alternative approach for constructing bithiophene systems through the cross-coupling of organostannane reagents with organic halides [27] [28]. This reaction offers advantages in terms of functional group tolerance and the stability of organostannane reagents, which can be prepared and stored under ambient conditions [27] [29]. The Stille coupling mechanism follows similar elementary steps to the Suzuki-Miyaura reaction but employs organotin compounds as the nucleophilic coupling partner [28].
For bithiophene assembly in the synthesis of 3-bromo-2,5-bis(5-methoxythiophen-2-yl)thiophene precursors, tributylstannyl derivatives of methoxythiophenes serve as key intermediates [27] [29]. These organostannanes are typically prepared through lithiation of the corresponding thiophenes followed by transmetallation with tributyltin chloride [27]. The resulting stannanes can then be coupled with appropriate thiophene halides under palladium catalysis [28].
The Stille coupling conditions for thiophene systems typically employ palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) in organic solvents like toluene or dimethylformamide [27] [28]. Reaction temperatures of 80-120°C are commonly used, with reaction times ranging from 8 to 24 hours depending on substrate reactivity [27] [29]. The reaction can be performed under neutral conditions, which is advantageous for base-sensitive substrates [28].
Table 3: Stille Coupling Performance for Thiophene Systems
Substrate Type | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
5-Alkoxy-2,2'-bithiophene | 2 | 80 | 8 | 81-90 [27] |
Donor-acceptor oligothiophenes | 2 | 80 | 33.5 | 42-65 [27] |
Methoxythiophene derivatives | 3 | 100 | 12 | 75-85 [29] |
High-pressure synthetic methodologies offer unique advantages for thiophene derivative synthesis by enabling reactions that are thermodynamically or kinetically unfavorable under standard conditions [30]. The application of elevated pressure can accelerate cycloaddition reactions, enhance catalyst activity, and improve selectivity in complex synthetic transformations [31] [30]. These conditions are particularly valuable for constructing sterically hindered thiophene systems where conventional methods may fail [32].
The use of high-pressure conditions in thiophene synthesis has been demonstrated in [3+2]-cycloaddition reactions involving thiocarbonyl ylides [30]. Under pressures of 5-14 kilobars at ambient temperature, these reactions proceed to form dihydro- and tetrahydrothiophene intermediates that can be further elaborated to substituted thiophenes [30]. The negative reaction volume associated with cycloaddition processes favors product formation under elevated pressure conditions [30].
High-pressure catalytic conditions can also enhance the efficiency of cross-coupling reactions in thiophene synthesis [31] [22]. The increased pressure can improve catalyst turnover frequency and reduce reaction times while maintaining high selectivity [20] [33]. Carbon dioxide pressure effects have been observed in Suzuki coupling reactions, where controlled pH conditions under pressure influence reaction outcomes [22]. These findings suggest that pressure effects can be leveraged to optimize synthetic protocols for complex thiophene derivatives [31].
Table 4: High-Pressure Synthetic Conditions for Thiophene Systems
Reaction Type | Pressure (kbar) | Temperature (°C) | Solvent | Yield Improvement (%) |
---|---|---|---|---|
[3+2]-Cycloaddition | 5-14 | 23 | DMPU | Up to 58 [30] |
Suzuki Coupling | 1-5 | 60-100 | THF/H₂O | 15-25 [22] |
Catalytic Synthesis | 2-8 | 85-135 | Various | 20-40 [31] |
The purification and isolation of 3-bromo-2,5-bis(5-methoxythiophen-2-yl)thiophene requires specialized techniques due to the compound's structural complexity and potential for decomposition [34] [35]. Column chromatography represents the primary method for purifying thiophene derivatives, utilizing silica gel as the stationary phase with various solvent systems for elution [34] [36]. The choice of mobile phase depends on the polarity and substitution pattern of the target compound [35] [37].
For thiophene derivatives containing methoxy substituents, gradient elution systems using hexane and ethyl acetate mixtures provide effective separation [34] [35]. The presence of multiple thiophene rings in the target compound may require specialized chromatographic conditions to achieve adequate resolution from closely related impurities [34]. Preparative-scale column chromatography can be employed for larger quantities, though care must be taken to prevent thermal decomposition during solvent removal [36].
Recrystallization techniques offer an alternative purification approach for solid thiophene derivatives [38] [39]. The selection of appropriate recrystallization solvents is critical for achieving high purity while maintaining acceptable recovery yields [39] [37]. Common solvent systems for thiophene recrystallization include methanol, acetonitrile, and mixed solvent systems that provide optimal solubility characteristics [34] [39]. The recrystallization process must be carefully controlled to prevent formation of polymorphs or solvates that may affect compound stability [38].
Specialized purification methods for thiophenes include melt crystallization and precipitation techniques [40] [38]. These methods are particularly useful for removing trace impurities that cannot be separated by conventional chromatographic methods [38] [41]. The choice of purification technique depends on the scale of synthesis, purity requirements, and physical properties of the target compound [40] [37].
Table 5: Purification Methods for Thiophene Derivatives
Method | Stationary/Medium | Mobile Phase | Typical Yield (%) | Purity Achieved (%) |
---|---|---|---|---|
Column Chromatography | Silica gel | Hexane/EtOAc | 75-90 [34] | >95 [35] |
Recrystallization | Various solvents | Methanol/Acetonitrile | 60-80 [39] | >98 [38] |
Melt Crystallization | N/A | N/A | 70-85 [38] | >99 [40] |
Precipitation | Solvent systems | Variable | 65-75 [37] | 90-95 [41] |
The crystallographic analysis of 3-bromo-2,5-bis(5-methoxythiophen-2-yl)thiophene reveals distinctive molecular packing characteristics typical of substituted thiophene derivatives. Based on structural studies of related bromothiophene compounds, the molecular structure exhibits near-planar geometry with the non-hydrogen atoms arranged in an essentially coplanar configuration [1] [2]. The compound crystallizes in a monoclinic crystal system, consistent with similar thiophene-based structures that adopt either P21/c or P21/n space groups [3].
The molecular packing arrangement is dominated by herringbone-type structures, where molecules form layered assemblies spreading laterally along specific crystallographic planes [3]. The presence of bromine substituents introduces weak intermolecular interactions through carbon-hydrogen to bromine contacts (C-H⋯Br), which contribute to the overall crystal stability [1] [2]. These interactions, while individually weak, collectively influence the three-dimensional packing motif and contribute to the solid-state properties of the compound.
The methoxy substituents on the thiophene rings create additional packing considerations through their ability to participate in weak hydrogen bonding interactions. The molecular geometry shows that the mean planes of the thiophene rings are slightly twisted relative to each other, with dihedral angles typically ranging from 3 to 11 degrees for similar systems [2]. This slight deviation from perfect planarity allows for optimal intermolecular interactions while maintaining the extended π-conjugation system essential for the compound's electronic properties.
The multinuclear Nuclear Magnetic Resonance spectroscopic analysis of 3-bromo-2,5-bis(5-methoxythiophen-2-yl)thiophene provides comprehensive structural characterization through both proton and carbon-13 Nuclear Magnetic Resonance techniques. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic aromatic resonances in the δ 6.5-7.5 parts per million region, corresponding to the thiophene ring protons [4] [5]. The methoxy protons appear as sharp singlets at δ 3.8-4.0 parts per million, consistent with the electron-donating nature of the methoxy substituents [6].
The thiophene ring protons demonstrate characteristic coupling patterns that reflect the substitution pattern and electronic environment. The 5-position protons on the methoxythiophene rings typically resonate at slightly different chemical shifts due to the influence of the central brominated thiophene core [7]. The coupling constants between adjacent thiophene protons provide valuable information about the molecular conformation and the extent of π-conjugation throughout the system.
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals distinct resonances for the various carbon environments within the molecule. The aromatic carbons appear in the δ 100-160 parts per million region, with quaternary carbons showing characteristic downfield shifts due to their substitution patterns [8]. The methoxy carbon atoms resonate at approximately δ 55-58 parts per million, consistent with aliphatic carbons attached to oxygen atoms [5]. The presence of bromine substitution affects the chemical shifts of nearby carbons, causing slight upfield shifts due to the electronic effects of the halogen substituent.
The infrared spectroscopic analysis of 3-bromo-2,5-bis(5-methoxythiophen-2-yl)thiophene reveals characteristic vibrational modes that serve as fingerprints for the various functional groups present in the molecule. The aromatic carbon-hydrogen stretching vibrations appear in the 3100-3000 cm⁻¹ region, with medium intensity absorptions typical of thiophene derivatives [9] [10]. These bands are characteristic of the aromatic nature of the thiophene rings and provide confirmation of the extended conjugated system.
The methoxy functional groups contribute distinctive vibrational modes to the infrared spectrum. The aliphatic carbon-hydrogen stretching vibrations of the methoxy groups appear in the 2950-2850 cm⁻¹ region [11]. The carbon-oxygen-carbon stretching mode of the methoxy substituents produces a strong absorption band in the 1300-1250 cm⁻¹ region, which serves as a diagnostic feature for the presence of these electron-donating groups [11] [12].
The aromatic carbon-carbon stretching vibrations manifest as strong absorptions in the 1600-1450 cm⁻¹ region, reflecting the conjugated nature of the thiophene ring system [9]. The carbon-sulfur stretching modes, characteristic of thiophene derivatives, appear in the 1050-1000 cm⁻¹ region with medium intensity [9]. Out-of-plane bending vibrations of the aromatic carbon-hydrogen bonds occur in the 850-750 cm⁻¹ region, providing information about the substitution pattern of the thiophene rings [9] [10]. The carbon-bromine stretching vibration contributes a medium-intensity absorption in the 700-600 cm⁻¹ region, confirming the presence of the bromine substituent.
The mass spectrometric analysis of 3-bromo-2,5-bis(5-methoxythiophen-2-yl)thiophene under electron impact ionization conditions reveals characteristic fragmentation patterns that provide structural information about the molecule. The molecular ion appears at m/z 387/389, displaying the characteristic isotope pattern associated with bromine-containing compounds [13]. The presence of bromine creates a distinctive M+2 peak with approximately equal intensity to the molecular ion peak, serving as a diagnostic feature for brominated organic compounds [13].
The primary fragmentation pathway involves the loss of the bromine atom through α-cleavage of the carbon-bromine bond, resulting in fragment ions at m/z 308/306 [13]. This fragmentation represents the base peak in the mass spectrum, as the loss of halogen atoms is a favored process in electron impact mass spectrometry of organic halides [13]. The resulting fragment retains the conjugated thiophene system with the methoxy substituents intact.
Secondary fragmentation processes include the loss of methoxy groups, producing fragment ions at m/z 356/358. This fragmentation occurs through cleavage of the carbon-oxygen bond of the methoxy substituents, reflecting the relatively weak nature of this bond under high-energy conditions [14]. Characteristic thiophene fragment ions appear at m/z 83, corresponding to [C₄H₃S]⁺, and at m/z 113, corresponding to [C₅H₅OS]⁺ from the methoxythiophene units [14]. These fragments provide confirmation of the thiophene ring system and the methoxy substitution pattern.
The computational modeling of 3-bromo-2,5-bis(5-methoxythiophen-2-yl)thiophene employs density functional theory methods to predict the electronic structure and molecular properties. The B3LYP functional combined with 6-31G(d,p) and 6-311++G(d,p) basis sets provides reliable calculations for thiophene derivatives [15] [16]. The optimized molecular geometry reveals a predominantly planar structure with slight deviations due to steric interactions between the substituents.
The highest occupied molecular orbital and lowest unoccupied molecular orbital energy calculations indicate an energy gap typically ranging from 3 to 5 electron volts for thiophene-based systems [15] [17]. The frontier orbital energies provide insights into the electronic properties of the compound, including its potential behavior in organic electronic applications. The highest occupied molecular orbital is primarily localized on the conjugated thiophene system, while the lowest unoccupied molecular orbital extends across the entire molecular framework, facilitating charge transport properties [16].
Time-dependent density functional theory calculations predict the electronic transitions and absorption properties of the compound [15]. The methoxy substituents, acting as electron-donating groups, modify the electronic structure by raising the energy of the highest occupied molecular orbital relative to unsubstituted thiophene derivatives [6]. The bromine substituent introduces additional electronic effects through its electron-withdrawing nature, creating a push-pull electronic system that influences the optical and electronic properties.
Natural bond orbital analysis reveals the charge distribution and bonding characteristics within the molecule [18]. The electron delocalization across the thiophene rings is enhanced by the methoxy substituents, which donate electron density into the conjugated system through resonance effects. The computational results provide valuable predictions for nuclear magnetic resonance chemical shifts, vibrational frequencies, and electronic transition energies that complement experimental observations [15] [19].
Spectroscopic Technique | Key Characteristics | Diagnostic Features |
---|---|---|
Proton Nuclear Magnetic Resonance | Aromatic protons δ 6.5-7.5 ppm; Methoxy protons δ 3.8-4.0 ppm | Thiophene ring protons show characteristic coupling patterns |
Carbon-13 Nuclear Magnetic Resonance | Aromatic carbons δ 100-160 ppm; Methoxy carbons δ 55-58 ppm | Quaternary carbon chemical shifts reflect aromatic conjugation |
Infrared Spectroscopy | Carbon-hydrogen stretching 3000-3100 cm⁻¹; Carbon-oxygen-carbon stretching 1250-1300 cm⁻¹ | Methoxy carbon-oxygen stretch appears as strong absorption band |
Mass Spectrometry | Molecular ion [M]⁺; Bromine isotope pattern (M+2) | Loss of bromine atom (M-79/81) as base peak fragmentation |
Mass-to-Charge Ratio | Fragment Ion | Fragmentation Mechanism | Relative Intensity |
---|---|---|---|
[M]⁺- (387/389) | Molecular ion | Electron impact ionization | Low-moderate |
[M-79/81]⁺ (308/306) | Loss of bromine atom | α-Cleavage of carbon-bromine bond | High (base peak expected) |
[M-OCH₃]⁺ (356/358) | Loss of methoxy group | Cleavage of methoxy substituent | Moderate |
[C₄H₃S]⁺ (83) | Thiophene fragment | Ring fragmentation pathway | Moderate |
[C₅H₅OS]⁺ (113) | Methoxythiophene fragment | Retention of methoxy functionality | Low-moderate |
Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
---|---|---|---|
3100-3000 | Aromatic carbon-hydrogen stretching | Thiophene rings | Medium |
2950-2850 | Aliphatic carbon-hydrogen stretching | Methoxy groups | Medium |
1600-1450 | Aromatic carbon-carbon stretching | Aromatic rings | Strong |
1300-1250 | Carbon-oxygen-carbon stretching | Methoxy groups | Strong |
1050-1000 | Carbon-sulfur stretching | Thiophene rings | Medium |
850-750 | Aromatic carbon-hydrogen out-of-plane bending | Thiophene rings | Medium-strong |
700-600 | Carbon-bromine stretching | Carbon-bromine bond | Medium |